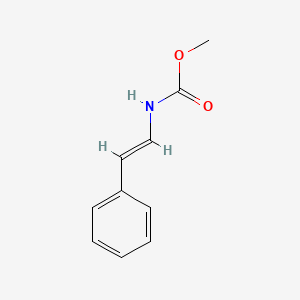

Styrylcarbamic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[(E)-2-phenylethenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNKFMXAJGUPEA-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Styrylcarbamic Acid Methyl Ester Systems

Mechanistic Studies of Esterification and Transesterification Reactions

Esterification is the formation of an ester from a carboxylic acid and an alcohol, while transesterification is the conversion of one ester to another by reaction with an alcohol. masterorganicchemistry.comresearchgate.net Since styrylcarbamic acid methyl ester is already an ester, it would primarily undergo transesterification rather than esterification.

Transesterification reactions can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions , the reaction typically follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original methoxy (B1213986) group is eliminated as methanol (B129727), and the new ester is formed. masterorganicchemistry.com The entire process is a series of equilibrium steps. masterorganicchemistry.com

Under basic conditions , the mechanism involves the nucleophilic addition of an alkoxide to the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) leaving group to form the new ester. masterorganicchemistry.com This is generally a two-step addition-elimination mechanism. masterorganicchemistry.com

For this compound, transesterification would involve the substitution of the methyl group with another alkyl or aryl group from a different alcohol. The reactivity would be influenced by the electronic effects of the styryl and carbamate (B1207046) groups.

Decomposition Pathways and Kinetic Analysis of Methyl Esters

The decomposition of esters is highly dependent on their structure and the conditions applied, such as temperature.

Thermal Decomposition Studies

While no specific studies on the thermal decomposition of this compound were found, research on other methyl esters, such as methyl butanoate and methyl acetate, indicates that decomposition at high temperatures (typically above 800 K) can proceed through several pathways. nih.gov A common low-energy pathway for many esters is a four-center elimination reaction that produces a ketene (B1206846) and an alcohol. nih.gov In the case of this compound, this might be less favorable due to the structure of the carbamate.

More likely, at elevated temperatures, radical fragmentation pathways would dominate. nih.gov This could involve the homolytic cleavage of C-O and C-C bonds. For instance, studies on the thermal decomposition of nitrogen-rich heterocyclic esters show that pyrolysis occurs via the homolytic breaking of C-C, C-N, and C-O bonds. mdpi.com A study on methyl N-phenyl carbamate indicated that thermal cracking can lead to the formation of aniline (B41778) and urea, suggesting that the carbamate linkage itself is susceptible to cleavage. researchgate.net For this compound, decomposition could potentially lead to fragments such as styryl isocyanate, methanol, and various other smaller molecules and radicals.

Computational Modeling of Decomposition Mechanisms

Computational studies, often using density functional theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and kinetic parameters of decomposition pathways. kaust.edu.saresearchgate.net Such studies on simple methyl esters like methyl butanoate have identified multiple competing pathways, including homolytic bond fissions and hydrogen transfer reactions. nih.gov These computational models can predict branching ratios of different decomposition routes at various temperatures. nih.gov

A computational study on this compound would be invaluable to map out the potential energy surface for its thermal decomposition. It could predict the most likely bond scission events and the subsequent rearrangement and fragmentation steps. For example, modeling could determine the activation energies for the cleavage of the ester C-O bond, the carbamate C-N bond, and bonds within the styryl group, thus predicting the primary decomposition products. However, no such specific computational studies for this compound have been reported.

Catalytic Transformations of Methyl Esters

The styryl and ester functionalities in this compound suggest that it could be susceptible to various catalytic transformations, including oxidation and hydrogenation.

Oxidation Reactions

The oxidation of esters can target different parts of the molecule depending on the oxidant and catalyst used. The double bond in the styryl group of this compound would be a likely site for oxidation. Reagents like peroxy acids or metal-based catalysts could lead to epoxidation of the double bond.

While specific research on the oxidation of this compound is absent, studies on the acid-catalyzed air-oxidative fragmentation of related compounds demonstrate that complex transformations can occur. nih.gov For instance, the oxidation of unsaturated fatty acid methyl esters has been studied, leading to various oxygenated products. nih.gov The presence of the nitrogen atom in the carbamate group might also influence the oxidation pathways, potentially directing oxidation to adjacent positions or participating in the reaction mechanism.

Hydrogenation Reactions

Catalytic hydrogenation is a common method for reducing esters to alcohols. youtube.comnih.gov This transformation typically requires a catalyst, often based on metals like ruthenium, rhodium, or copper, and a source of hydrogen gas, sometimes under high pressure and temperature. youtube.comaidic.itgoogle.com The ester group in this compound could potentially be reduced to a hydroxymethyl group and methanol.

Simultaneously, the double bond in the styryl group is also susceptible to hydrogenation. Selective hydrogenation of the ester group in the presence of the alkene, or vice-versa, would be a synthetic challenge. The choice of catalyst and reaction conditions would be crucial in determining the outcome. For example, certain ruthenium pincer catalysts have shown high efficiency for the hydrogenation of various esters to alcohols under relatively mild conditions. nih.gov The hydrogenation of thiocarbamates, which are structurally related to carbamates, has been achieved using ruthenium-based catalysts, suggesting that the carbamate functionality in this compound could also be reactive under similar conditions. escholarship.org

Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes like those based on ruthenium, molybdenum, or tungsten. wikipedia.orglibretexts.org This reaction can be categorized into several types, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). libretexts.orgtamu.edu

While specific studies on the metathesis of this compound are not prevalent in the reviewed literature, the reactivity can be inferred from its structure, which contains a terminal alkene (the styryl group). This makes it a potential substrate for metathesis reactions. For instance, ring-closing metathesis (RCM) is widely used to synthesize unsaturated cyclic compounds from diene precursors. organic-chemistry.orgwikipedia.org If this compound were part of a larger molecule containing another terminal alkene, an intramolecular RCM reaction could be envisioned to form a macrocycle, a strategy often employed in drug discovery. drughunter.com

Research on related compounds supports this potential. For example, RCM has been successfully applied to dienes containing vinyl chloride and N-acylpyrrole moieties, demonstrating the tolerance of metathesis catalysts to various functional groups. nih.govnih.gov Studies on the RCM of substrates with aryl-allyl groups have noted that isomerization of the double bond can be a competing side reaction. nih.gov Given the styryl group, similar isomerization pathways might need to be considered to optimize reaction conditions and maximize the yield of the desired metathesis product. nih.gov

Glycerolysis Studies

Glycerolysis is a transesterification process where an ester reacts with glycerol (B35011) to produce a mixture of monoglycerides (B3428702) (MGs), diglycerides (DGs), and the alcohol from the original ester. In the context of methyl esters, this reaction yields MGs, DGs, and methanol. unl.edu This process is of significant industrial importance for producing emulsifiers. unl.edu

Key parameters influencing the reaction include temperature, catalyst concentration, and the molar ratio of glycerol to the methyl ester. researchgate.netnih.gov An excess of glycerol is often used to shift the equilibrium toward higher yields of monoglycerides. mdpi.com The reaction temperature for the glycerolysis of FAMEs typically ranges from 140°C to 240°C. unl.edunih.gov

Table 1: Representative Conditions for the Glycerolysis of Fatty Acid Methyl Esters (FAMEs)

| Feedstock | Catalyst | Glycerol:FAME Molar Ratio | Temperature (°C) | Reaction Time | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Fatty Acid Methyl Ester (FAME) | Potassium Hydroxide (B78521) (KOH) | 2:1 - 3:1 | 150 | 30-90 min | Optimal MG yield achieved at a 3:1 ratio. | nih.gov |

| Linseed Oil Ethyl Esters | Sodium Hydroxide (NaOH) | 5:1 | 130 | 12 h | Achieved 98% conversion and 76% MAG yield in an open reactor system. | mdpi.com |

| Methyl Oleate (B1233923) | Not specified (Alkaline) | Varied | 230-240 (pure glycerol) | Not specified | Removal of methanol is vital for high conversion to mono- and diglycerides. | unl.edu |

| Waste Cooking Oil (as FFA) | Tin(II) Chloride (SnCl₂) | 1.2:1 (Glycerol:FFA) | 160 | 60 min | Reached 90% of maximum FFA conversion. Glycerolysis was impeded at initial FFA contents below 10%. | mdpi.com |

Catalytic Cracking Processes

Catalytic cracking is a process used to break down large organic molecules into smaller, more valuable ones by using a catalyst and high temperatures. In the context of methyl esters, this process can convert them into hydrocarbons suitable for use as biofuels and other chemicals.

Specific studies on the catalytic cracking of this compound were not identified. However, research on the catalytic cracking of FAMEs from sources like used cooking oil and vegetable oils demonstrates the general principles. researchgate.netresearchgate.net The process typically employs solid acid catalysts, such as zeolites (e.g., HZSM-5), alumina, and silica-alumina, at temperatures ranging from 350°C to 550°C. nih.govresearchgate.net

The product distribution, which includes alkanes, alkenes, and aromatic compounds, is highly dependent on the type of catalyst used, the reaction temperature, and the feedstock composition. nih.govresearchgate.net For instance, using Zn-modified HZSM-5 catalysts in the cracking of methyl oleate has been shown to produce green aromatics. researchgate.net The cracking mechanism involves the breaking of C-C and C-O bonds, leading to a variety of smaller hydrocarbon chains. researchgate.net

Table 2: Overview of Catalytic Cracking of Methyl Esters

| Feedstock | Catalyst | Temperature (°C) | Key Products | Reference |

|---|---|---|---|---|

| Methyl Ester from Used Cooking Oil | Ni-Ion-Exchanged ZSM-5 | 450 - 550 | Shorter-chain hydrocarbons (brown oil) | researchgate.net |

| Stearic Acid (as FFA model) | Alumina, Sodium Carbonate, Hydrated Magnesium Carbonate | 340 - 350 | n-Alkanes, Alkenes, Carboxylic Acids | nih.gov |

| Linseed Oil Methyl Ester | HZSM-5 and γ-alumina | Not specified | Bio-naphtha, Bio-gasoline | researchgate.net |

| Methyl Oleate | NiMo sulfide (B99878) on ZnZSM-5-alumina | 450 | Hydrocracked products, Aromatics | researchgate.net |

Alcoholysis Mechanisms of Methyl Esters

Alcoholysis, also known as transesterification, is the process of exchanging the alkoxy group of an ester with that of an alcohol. When a methyl ester reacts with another alcohol, a new ester is formed along with methanol. This reaction is reversible and can be catalyzed by either acids or bases. meddiscoveries.orgyoutube.com

Base-Catalyzed Alcoholysis: Under basic conditions, the reaction is typically initiated by an alkoxide, which is a stronger nucleophile than the corresponding alcohol. masterorganicchemistry.comsciencemadness.org The mechanism proceeds through a nucleophilic acyl substitution pathway:

Nucleophilic Attack: The alkoxide ion attacks the electrophilic carbonyl carbon of the methyl ester. youtube.com This forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group.

Proton Transfer: The newly formed methoxide ion, being a strong base, deprotonates the alcohol solvent to regenerate the alkoxide catalyst, thus propagating the reaction.

Acid-Catalyzed Alcoholysis: In an acidic medium, the reaction mechanism involves the protonation of the ester to increase its electrophilicity. researchgate.netmasterorganicchemistry.com

Protonation: The carbonyl oxygen of the methyl ester is protonated by the acid catalyst. This makes the carbonyl carbon more susceptible to nucleophilic attack. pearson.com

Nucleophilic Attack: A molecule of the new alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the methoxy group, converting it into a good leaving group (methanol).

Elimination: The intermediate eliminates a molecule of methanol.

Deprotonation: The protonated new ester is deprotonated, typically by a molecule of the alcohol solvent, to yield the final transesterified product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

Studies on the alcoholysis of FAMEs with polyols like trimethylolpropane (B17298) (TMP) show that the reaction proceeds as a series of reversible, sequential-parallel steps to form mono-, di-, and tri-substituted products. meddiscoveries.orgresearchgate.net

Hydrolysis Reactions and Pathways of Methyl Esters

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of a methyl ester, hydrolysis splits the ester into a carboxylic acid and methanol. chemistrysteps.com This reaction can be catalyzed by acids or bases, or it can occur under neutral conditions, although the neutral reaction is typically very slow. pearson.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemistrysteps.com It is an equilibrium process, and to achieve complete hydrolysis, an excess of water is typically used. chemistrysteps.comlibretexts.org

Protonation: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the methoxy group. This converts the methoxy group into methanol, a good leaving group.

Elimination: The intermediate eliminates the methanol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to form the carboxylic acid and regenerate the acid catalyst. youtube.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Hydrolysis of esters using a base, such as sodium hydroxide, is called saponification. This reaction is effectively irreversible, which is a significant advantage over acid-catalyzed hydrolysis. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.comstudysmarter.co.uk

Elimination: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group and forming a carboxylic acid.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This forms a carboxylate salt and methanol. masterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com

Neutral Hydrolysis: While much slower, neutral hydrolysis can occur. Theoretical studies suggest that the mechanism may involve the autoionization of water to form ions that initiate the reaction. For normal esters, the process may start with water autoionization followed by protonation of the ester (W(AI)A mechanism). For activated esters, it might involve the formation of a hydroxide ion aided by a second water molecule (W(AI)B mechanism). pearson.com

Spectroscopic and Advanced Analytical Characterization of Styrylcarbamic Acid Methyl Ester and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including styrylcarbamic acid methyl ester and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

Proton NMR (¹H-NMR) Applications for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the context of this compound, ¹H-NMR spectra provide characteristic signals that confirm the presence of the styryl, carbamate (B1207046), and methyl groups.

Key proton signals for this compound and its derivatives typically appear in distinct regions of the spectrum. The protons of the methyl ester group (O-CH₃) are readily identifiable as a sharp singlet. The chemical shifts of protons attached to the styryl moiety (the vinyl and aromatic protons) are particularly informative. Vinylic protons, those directly attached to the carbon-carbon double bond, generally resonate in the range of 4.5 to 6.5 ppm. libretexts.org Aromatic protons appear further downfield, typically between 6.5 and 8.0 ppm. libretexts.org The proton attached to the nitrogen of the carbamate group (N-H) also gives a characteristic signal.

The analysis of coupling constants between adjacent protons provides further structural detail, helping to establish the connectivity of the carbon skeleton. For instance, the coupling between vinylic protons can help determine the stereochemistry (E/Z configuration) of the double bond.

Table 1: Illustrative ¹H-NMR Chemical Shift Ranges for Key Protons in this compound Derivatives.

| Proton Type | Structure Fragment | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl Ester | -COOCH₃ | 3.7 - 4.1 orgchemboulder.com |

| Vinylic | -CH=CH- | 4.5 - 6.5 libretexts.org |

| Aromatic | Ar-H | 6.5 - 8.0 libretexts.org |

| Carbamate | -NH- | Variable, often broad |

| Allylic | =C-CH- | 1.6 - 2.2 libretexts.org |

Note: The exact chemical shifts can vary depending on the specific substitution pattern on the aromatic ring and the solvent used for analysis.

Carbon-13 NMR (¹³C-NMR) Applications for Structural Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C-NMR spectrum, allowing for a carbon count and identification of the chemical environment of each carbon.

For this compound, the carbonyl carbon of the carbamate group is a key diagnostic peak, typically appearing in the downfield region of the spectrum, around 153-170 ppm. nih.govlibretexts.org The carbons of the aromatic ring and the vinyl group also have characteristic chemical shifts. Aromatic and alkene carbons generally resonate in the range of 115-150 ppm. libretexts.orgchemguide.co.uk The carbon of the methyl ester group will appear at a higher field, typically around 50-65 ppm. libretexts.org

The chemical shifts in ¹³C-NMR are sensitive to the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (to higher ppm values) for adjacent carbons. libretexts.org

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for this compound and its Derivatives.

| Carbon Type | Structure Fragment | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (Carbamate) | -NH(C=O)O- | 153 - 170 nih.govlibretexts.org |

| Aromatic/Vinylic | C=C | 115 - 150 libretexts.orgchemguide.co.uk |

| Alkoxy (Methyl Ester) | -O-CH₃ | 50 - 65 libretexts.org |

| Saturated Carbons | -CH₃, -CH₂- | 10 - 35 libretexts.org |

Note: These are general ranges and can be influenced by substituents and solvent effects.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques provide even more detailed structural information by correlating signals from different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgmnstate.edu In the context of this compound, COSY spectra would show cross-peaks between the vinylic protons, as well as between vinylic and adjacent allylic or aromatic protons, helping to trace out the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the stereochemistry and conformation of molecules. For this compound derivatives, NOESY can help to confirm the E/Z configuration of the double bond by showing spatial proximity between specific vinylic and aromatic protons. libretexts.org It can also provide information about the preferred conformation around single bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, specific bonds vibrate at characteristic frequencies, resulting in an absorption spectrum that acts as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a high-sensitivity method for obtaining an infrared spectrum. For this compound, the FT-IR spectrum will show characteristic absorption bands for the key functional groups.

A strong absorption band in the region of 1690-1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. rsc.orglibretexts.org The N-H stretching vibration of the carbamate typically appears as a band in the region of 3200-3400 cm⁻¹. rsc.org The C=C stretching of the aromatic ring and the vinyl group will give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz The C-O stretching vibrations of the ester and carbamate groups are usually observed in the 1000-1300 cm⁻¹ range. rsc.org

Table 3: Key FT-IR Absorption Frequencies for this compound.

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | 3200 - 3400 rsc.org |

| C-H (Aromatic/Vinylic) | Stretch | >3000 vscht.cz |

| C-H (Aliphatic) | Stretch | <3000 vscht.cz |

| C=O (Carbamate) | Stretch | 1690 - 1740 rsc.orglibretexts.org |

| C=C (Aromatic/Vinylic) | Stretch | 1400 - 1600 vscht.cz |

| C-O (Ester/Carbamate) | Stretch | 1000 - 1300 rsc.org |

Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that allows for the analysis of solid and liquid samples directly, with minimal sample preparation. ATR-FTIR provides similar information to traditional transmission FT-IR, revealing the characteristic vibrational frequencies of the functional groups within this compound and its derivatives. nih.gov This technique is particularly useful for obtaining high-quality spectra of solid samples or for monitoring reactions in real-time. The resulting spectra will display the same key absorption bands as detailed in the FT-IR analysis section. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of this compound. Various MS techniques, each with its specific advantages, can be employed for a thorough analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the analysis of carbamates, including this compound, by GC-MS can be challenging due to their thermal lability. proquest.comtaylorfrancis.com Direct analysis can lead to thermal degradation in the hot injector port or on the column, resulting in the formation of characteristic breakdown products rather than the intact molecule. nih.govresearchgate.net For many carbamates, this degradation can occur through mechanisms like the McLafferty rearrangement. researchgate.net

To overcome this, derivatization is often employed to convert the carbamate into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com Common derivatization strategies for compounds with active hydrogens, such as those that might be present in derivatives of styrylcarbamic acid, include silylation (e.g., using BSTFA) or acylation. jfda-online.comsigmaaldrich.com For carbamates specifically, flash alkylation, such as methylation in the injector port, has been shown to be an effective technique, allowing for the successful chromatographic analysis of these compounds. scispec.co.th This approach can provide both sensitivity and confirmation in a single injection without extensive sample preparation. scispec.co.th

Electron ionization (EI) is a common ionization method used in GC-MS, which can produce abundant fragment ions that are useful for structural elucidation. nih.gov For this compound, fragmentation would be expected to occur at the carbamate linkage and along the styryl side chain, providing valuable structural information. The use of a temperature-programmable injector can also help to minimize thermal degradation of labile compounds. proquest.com

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Carbamates

| Parameter | Typical Value/Condition | Reference |

| Column | SGE BPX-50 (or similar mid-polarity column) | scispec.co.th |

| Injector Temperature | 250 °C (with flash alkylation) | scispec.co.th |

| Oven Program | 70 °C (1 min hold), then ramp at 10 °C/min to 300 °C (6 min hold) | scispec.co.th |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scispec.co.th |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | proquest.comnih.gov |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, making it an excellent choice for characterizing this compound without the need for derivatization. acs.orgcolostate.edu ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is advantageous for determining the molecular weight of the intact molecule. rsc.org

In ESI-MS, this compound is expected to readily form protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ in the positive ion mode. acs.org The choice of solvent and additives in the mobile phase can significantly influence the ionization efficiency. youtube.com For instance, the use of methanol (B129727) as an organic modifier has been shown to be effective for the analysis of carbamates. acs.org

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the precursor ion, providing detailed structural information. nih.gov By varying the cone voltage, controlled fragmentation can be achieved, which can help in the structural elucidation of the molecule. youtube.com For this compound, characteristic fragment ions would be expected from the cleavage of the carbamate group and the styryl moiety.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion | Predicted Fragment Ion | Potential Neutral Loss |

| [M+H]⁺ | Ion corresponding to the styryl cation | Carbamic acid methyl ester |

| [M+H]⁺ | Ion corresponding to the protonated carbamic acid methyl ester | Styrene (B11656) |

| [M+Na]⁺ | Sodium adduct of the styryl cation | Carbamic acid methyl ester |

While the outline specifies peptide methyl ester analysis, Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (MALDI-FTMS) is also a powerful technique for the analysis of small organic molecules like this compound. rsc.orguark.edunih.gov Although MALDI is widely recognized for its application to large biomolecules, its use has been extended to the low molecular weight range by developing suitable matrices and sample preparation techniques. rsc.orgnih.gov

The primary challenge in analyzing small molecules with MALDI is the interference from matrix-related peaks in the low mass-to-charge ratio (m/z) region. nih.gov To overcome this, various strategies have been developed, including the use of novel organic matrices or inorganic materials that provide a clean background in the low mass range. rsc.orgrsc.org For example, 4-hydroxy-3-nitrobenzonitrile (B1293937) has been identified as a general-purpose matrix suitable for the analysis of small organic molecules, peptides, and proteins. rsc.orgrsc.org Another approach involves forming adducts between the analyte and the matrix, shifting the signal to a higher, interference-free mass range. acs.org

MALDI is a soft ionization technique that typically produces singly charged molecular ions, simplifying the resulting mass spectrum. rsc.org When coupled with a high-resolution mass analyzer like a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, MALDI can provide highly accurate mass measurements, facilitating the unambiguous determination of the elemental composition of this compound.

Table 3: Potential MALDI Matrices for Small Molecule Analysis

| Matrix | Abbreviation | Suitable for | Reference |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, small molecules | rsc.org |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, small molecules | rsc.org |

| 4-Hydroxy-3-nitrobenzonitrile | HNB | Small organic molecules, peptides, proteins | rsc.orgrsc.org |

| Metal-phthalocyanines | MPcs | Small molecules (via adduct formation) | acs.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a valuable technique for characterizing compounds containing chromophores. youtube.com this compound possesses two main chromophoric systems: the styryl group and the carbamate group. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the conjugated π-system of the styryl moiety.

The styryl group (C₆H₅-CH=CH-) is known to exhibit strong absorption in the UV region due to π→π* transitions. researchgate.netresearchgate.net The exact position of the absorption maximum (λmax) is influenced by the substitution pattern on the aromatic ring and the geometry (cis/trans) of the double bond. researchgate.net For instance, styryl derivatives can have absorption maxima ranging from around 300 nm to over 400 nm, depending on the electronic nature of the substituents. researchgate.netrsc.org The presence of an electron-donating or electron-withdrawing group can cause a bathochromic (red) or hypsochromic (blue) shift, respectively. nih.gov

The carbamate group (-NH-C(=O)-O-) also has a chromophore, the carbonyl group, which can undergo a weak n→π* transition. masterorganicchemistry.com However, this absorption is typically much less intense than the π→π* transition of the styryl group and may be obscured by it. The UV characteristics of carbamates often show significant absorption in the low wavelength range of 190-220 nm. oup.com The combination of these chromophores in this compound would result in a characteristic UV-Vis spectrum that can be used for quantitative analysis and for monitoring reactions.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Reference |

| Styryl group | π→π | 280 - 380 | High | researchgate.netnist.gov |

| Carbonyl (in carbamate) | n→π | ~200 - 220 | Low to Moderate | masterorganicchemistry.comoup.com |

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its purification, and for the determination of its purity.

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds. frontiersin.org As with GC-MS, the primary consideration for the GC analysis of this compound is its thermal stability. proquest.comtaylorfrancis.com The high temperatures of the injector and column can lead to the degradation of carbamates. nih.gov Therefore, optimizing the analytical conditions is crucial. This includes using a lower injection temperature, a temperature-programmable injector, or derivatization of the analyte. proquest.comresearchgate.net Cold on-column injection is a technique that can be particularly useful for analyzing thermally labile compounds like carbamates as it minimizes the exposure to high temperatures. researchgate.net

For the detection of carbamates, a Nitrogen-Phosphorus Detector (NPD) is highly effective. youngin.com The NPD is selective and highly sensitive to nitrogen-containing compounds, which makes it well-suited for the analysis of this compound, as it contains a nitrogen atom in the carbamate group. youngin.com This selectivity can help to reduce interference from the sample matrix.

The purity of a sample of this compound can be determined by GC by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the compound under specific GC conditions is a characteristic property that can be used for its identification.

Table 5: Typical GC Conditions for Carbamate Analysis

| Parameter | Typical Value/Condition | Reference |

| Column | HP-5ms (or similar) | youngin.com |

| Injector | Split/Splitless or Cold On-Column | scispec.co.thresearchgate.net |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) | youngin.com |

| Carrier Gas | Nitrogen or Helium | |

| Oven Program | Optimized for separation without degradation | youngin.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. The inherent polarity of the carbamate functional group and the potential for UV absorbance from the styryl moiety make HPLC a particularly suitable method.

Method development for these compounds typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. youtube.com A C18 or C8 column is commonly employed as the stationary phase, offering a non-polar surface that interacts with the analytes. The mobile phase, a mixture of a polar solvent like water and a less polar organic modifier such as acetonitrile (B52724) or methanol, is then used to elute the compounds. sielc.comscielo.br Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve optimal separation of the parent compound from its potential impurities or degradation products. youtube.com

Detection is frequently accomplished using a UV-Vis detector, as the aromatic ring and conjugated system in this compound are expected to exhibit strong absorbance in the UV region. For more selective and sensitive detection, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS). uib.no This provides molecular weight information, aiding in the unequivocal identification of the target analyte and its related substances.

The development and validation of an HPLC method for this compound would follow ICH guidelines to ensure it is fit for its intended purpose. almacgroup.com Key validation parameters include specificity, linearity, accuracy, precision, and robustness. upm-inc.com For instance, a method for a related pyrrole (B145914) derivative was validated on a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer, demonstrating good separation and validation characteristics. pensoft.net Similarly, methods for analyzing other carbamates and carboxylic acid metabolites have been successfully developed and validated using reversed-phase HPLC with UV detection. pickeringlabs.comnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but typical set of starting conditions for the HPLC analysis of this compound. Method optimization would be required to achieve the desired separation.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions, including the synthesis of this compound. libretexts.orgajrconline.org Its primary utility lies in providing a qualitative assessment of the reaction mixture, allowing chemists to quickly determine the consumption of starting materials and the formation of the desired product. sigmaaldrich.com

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. youtube.com Alongside these, spots of the starting materials (e.g., the corresponding styryl isocyanate and methanol) and a co-spot (a mixture of the starting material and the reaction mixture) are also applied. libretexts.org The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The choice of eluent is critical; for instance, a mixture of n-hexane, diethyl ether, and acetic acid has been used to separate methyl esters from their corresponding oils. researchgate.net For separating carboxylic acids and their esters, a common approach is to use a solvent system like dichloromethane-methanol-acetic acid or hexane-ethyl acetate. researchgate.net

After development, the plate is visualized, typically under UV light, to observe the separated spots. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org The relative positions of the spots, represented by their retention factor (Rf) values, provide information about the polarity of the components. The less polar ester product is expected to have a higher Rf value than the more polar starting materials.

For more complex reaction mixtures or when dealing with solid-phase synthesis, TLC can be combined with other analytical techniques, such as mass spectrometry (TLC-MS), to confirm the identity of the spots. epa.govnih.gov This can be particularly useful for identifying intermediates or byproducts. In solid-phase synthesis, a photolabile linker can be employed to cleave a small amount of the resin-bound product for TLC analysis, enabling real-time monitoring of the reaction's progress. thieme.de

Table 2: Example TLC System for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) |

| Visualization | UV light (254 nm) |

| Spotting | 1. Starting Material (Styryl Isocyanate) 2. Reaction Mixture (at time t) 3. Co-spot (Starting Material + Reaction Mixture) |

| Expected Observation | Disappearance of the starting material spot and appearance of a new, higher Rf product spot over time. |

Column Selection and Retention Time Locked Methods in GC

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of N-carbamates like this compound can be challenging due to their thermal lability. oup.com To overcome this, specific analytical approaches are required, starting with careful column selection.

The choice of the GC column's stationary phase is dictated by the principle of "like dissolves like." For carbamates, which are polar compounds, a polar stationary phase is generally preferred. sigmaaldrich.com Columns with phases such as those containing cyanopropyl or polyethylene (B3416737) glycol are often employed for the analysis of polar compounds, including fatty acid methyl esters, which share some structural similarities with the target compound. researchgate.net The use of a non-polar column would be less effective for separating polar compounds. sigmaaldrich.com

To address the issue of thermal degradation, techniques like fast GC with cold on-column injection can be utilized. This approach minimizes the exposure of the analyte to high temperatures by using shorter columns, higher flow rates, and faster temperature programming rates. oup.com

Retention Time Locking (RTL) is an advanced GC technique that provides highly reproducible retention times from run to run and between different instruments. nih.govresearchgate.net This is achieved by adjusting the column head pressure to match the retention time of a specific compound (the locking compound) to a known value. gcms.cz RTL is particularly beneficial for high-throughput analyses and when building and using retention time databases for compound identification. researchgate.net By locking the retention time, the identification of compounds in complex mixtures becomes more reliable, complementing mass spectral data, especially when dealing with isomers that may have similar mass spectra. gcms.cz

For the analysis of this compound, an RTL method would involve selecting an appropriate locking standard and developing a GC method with a suitable polar column. The method would then be locked to ensure consistent retention times, facilitating accurate and reliable quantification in large-scale studies.

Table 3: Potential GC Column and Method Parameters for this compound Analysis

| Parameter | Specification | Rationale |

| Column Phase | Cyanopropyl-substituted polysiloxane (e.g., DB-23) or Polyethylene glycol (e.g., DB-Wax) | Polar phase suitable for the separation of polar carbamates. researchgate.net |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |

| Injection Technique | Cold On-Column | Minimizes thermal degradation of the analyte. oup.com |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC. |

| Temperature Program | Fast ramp rate (e.g., 20-30 °C/min) | Reduces analysis time and minimizes analyte time at high temperatures. oup.com |

| Retention Time Locking | Use of a suitable locking standard | Ensures reproducible retention times for reliable identification. nih.gov |

Method Development for Large-Scale Research Studies

Developing analytical methods for large-scale research studies involving this compound and its derivatives requires a systematic and robust approach to ensure data quality and consistency across a large number of samples. upm-inc.comagnopharma.com The goal is to create a "fit-for-purpose" method that is not only accurate and precise but also efficient and transferable between different laboratories or instruments. almacgroup.com

The initial phase of method development involves understanding the physicochemical properties of the analyte, such as its polarity, solubility, and UV absorbance characteristics. This information guides the initial selection of the analytical technique (e.g., HPLC or GC), column chemistry, mobile/carrier gas, and detector type. youtube.com For large clinical or population studies, streamlining the methodology is crucial. This can involve simplifying sample preparation steps, such as moving from multi-step liquid-liquid extraction to a more direct "dilute-and-shoot" approach or automated solid-phase extraction (SPE). gcms.cznih.gov

Once a preliminary method is established, it undergoes rigorous optimization to achieve the desired performance criteria, such as resolution of the analyte from potential impurities, sensitivity, and analysis time. youtube.com This often involves a systematic evaluation of various parameters, for example, the mobile phase composition and gradient in HPLC, or the temperature program in GC.

Following optimization, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). almacgroup.com Validation demonstrates that the method is reliable for its intended use and includes tests for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. upm-inc.comshionogi-ph.co.jp Robustness testing is particularly important for large-scale studies, as it assesses the method's ability to remain unaffected by small, deliberate variations in method parameters, which are likely to occur over the course of a long study or when the method is transferred. upm-inc.com

For large-scale studies, the use of automated systems for sample preparation and analysis is highly advantageous. nih.gov Automation not only increases throughput but also improves reproducibility by minimizing human error. Furthermore, the implementation of retention time locked (RTL) methods in GC can be invaluable for maintaining data consistency across different batches of samples and even different analytical instruments. nih.govresearchgate.net

Table 4: Key Considerations in Method Development for Large-Scale Studies

| Stage | Key Activities | Desired Outcome |

| 1. Planning & Scoping | Define analytical requirements, target analyte properties, sample matrix, and throughput needs. | A clear analytical strategy and selection of the most appropriate technology (e.g., UHPLC-UV, GC-MS). agnopharma.com |

| 2. Initial Method Development | Screen different columns, mobile phases/carrier gases, and instrumental conditions. | A promising starting method that provides adequate separation and detection. youtube.com |

| 3. Method Optimization | Systematically refine parameters (e.g., gradient, temperature) to improve resolution, peak shape, and run time. | A robust and efficient analytical method. |

| 4. Method Validation | Perform validation tests (specificity, linearity, accuracy, precision, robustness) according to ICH guidelines. | A fully validated method with documented performance characteristics. almacgroup.comshionogi-ph.co.jp |

| 5. Implementation & Monitoring | Deploy the method for routine analysis, with ongoing system suitability checks and quality control measures. | Consistent and reliable data generation throughout the large-scale study. |

Theoretical and Computational Investigations of Styrylcarbamic Acid Methyl Ester Systems

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in styrylcarbamic acid methyl ester, along with the non-covalent interactions within the molecule, dictates its physical and chemical characteristics. Conformational analysis is a critical first step in understanding the molecule's preferred shapes and the energy barriers between them.

Computational studies would reveal the existence of several stable conformers for this compound, arising from rotation around the C-N bond of the carbamate (B1207046) group and the C-C single bond connecting the styryl moiety. The relative energies of these conformers are determined by a delicate balance of steric hindrance and stabilizing intramolecular interactions.

A key intramolecular interaction expected in this system is a hydrogen bond between the N-H group and the carbonyl oxygen (C=O) of the ester group, forming a pseudo-six-membered ring. This interaction would significantly stabilize certain planar conformations. The presence and strength of such interactions can be predicted and quantified through computational analysis.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | 0 | 0.00 | N-H···O=C hydrogen bond |

| B | 180 | 2.5 | Steric repulsion |

| C | 60 | 1.8 | Weak C-H···O interactions |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic properties and predicting the reactivity of this compound.

Theoretical methods are employed to calculate the distribution of electrons within the molecule, providing a detailed picture of its electronic structure. This includes determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carbonyl group and the nitrogen atom are expected to be electron-rich, while the hydrogen atom of the N-H group and the styryl proton are electron-deficient. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack.

Computational modeling can map out the potential energy surfaces for various chemical reactions involving this compound. By identifying transition states and calculating their corresponding activation energies, the most probable reaction pathways can be determined. For instance, the hydrolysis of the ester group or addition reactions at the styryl double bond can be modeled to understand the underlying mechanisms and energy requirements. This predictive capability is invaluable for designing synthetic routes and understanding degradation pathways.

Molecular Dynamics Simulations for System Behavior

In a solvent such as water, MD simulations can reveal how water molecules arrange around the solute, forming hydrogen bonds and influencing its conformation and reactivity. These simulations can also be used to predict macroscopic properties like diffusion coefficients and radial distribution functions, which describe the local ordering of molecules in the system.

Density Functional Theory (DFT) Applications in Mechanistic Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for predicting reaction mechanisms. DFT calculates the electronic energy of a system based on its electron density, providing a robust framework for investigating chemical reactions.

For this compound, DFT can be used to:

Predict Reaction Sites: By calculating reactivity descriptors such as Fukui functions and local softness, DFT can pinpoint the atoms most likely to participate in a chemical reaction.

Elucidate Reaction Mechanisms: DFT is used to model the step-by-step process of a chemical transformation, identifying intermediates and transition states. This allows for a detailed understanding of the reaction mechanism at an electronic level.

Calculate Spectroscopic Properties: DFT can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can help to confirm the structure and conformation of the molecule.

No Information Available for "this compound" in Specified Research Areas

Following a comprehensive search of scientific literature and chemical databases, no specific information could be found regarding the applications of "this compound" in the fields of green chemistry, sustainable processes, and biomedical research as outlined in the user's request.

Searches for the compound and its potential synonyms did not yield any relevant studies on its role in the development of bio-based materials, as a sustainable solvent alternative, or in the catalysis of renewable feedstock transformations. Similarly, no research was identified concerning its interaction with enzymes, potential for enzyme inhibition, or its use in the design of molecular imaging probes.

The lack of available data prevents the generation of a scientifically accurate article on "this compound" within the strict confines of the provided outline. The compound does not appear to be a subject of significant research in the specified advanced chemical and biochemical domains.

Applications in Advanced Chemical and Biochemical Research Excluding Prohibited Elements

Biomedical Research Applications (Mechanism-Focused Studies)

Structure-Activity Relationship Studies for Investigating Biological Mechanisms

While direct structure-activity relationship (SAR) studies on styrylcarbamic acid methyl ester are not extensively documented in publicly available literature, the broader class of styryl and cinnamoyl derivatives, to which it belongs, has been the subject of significant investigation. These studies provide a framework for understanding how the structural motifs within this compound might contribute to biological activity.

The styryl group, a core component of the molecule, is a well-established pharmacophore found in a variety of biologically active compounds. For instance, styrylchromones and styrylquinolines have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. nih.govnih.govresearchgate.net The electronic and steric properties of substituents on the styryl ring have been shown to be critical for these activities. researchgate.net For example, the presence and position of hydroxyl or methoxy (B1213986) groups on the phenyl ring of the styryl moiety can significantly influence the antioxidant capacity and interaction with biological targets. nih.gov

Similarly, cinnamoyl derivatives, which share a similar conjugated system, are known for their diverse biological effects. researchgate.netnih.gov The acrylic acid portion of cinnamic acid and its derivatives, analogous to the carbamic acid methyl ester in the subject compound, is a key site for chemical modification to modulate biological activity. nih.gov Studies on cinnamoyl hybrids, where the cinnamoyl moiety is linked to other pharmacophores, have shown that this combination can lead to multi-target drugs with enhanced efficacy. nih.gov

By analogy, the biological activity of this compound would likely be influenced by modifications to both the styryl and the carbamic acid methyl ester moieties. The substitution pattern on the aromatic ring of the styryl group could modulate its electronic properties and steric interactions with target biomolecules. Furthermore, the carbamic acid methyl ester group, as a potential hydrogen bond donor and acceptor, could play a significant role in binding to biological receptors.

Table 1: Inferred Structure-Activity Relationships for this compound Based on Analogous Compounds

| Structural Moiety | Potential Modification | Predicted Impact on Biological Activity | Reference |

| Styryl Phenyl Ring | Introduction of hydroxyl or methoxy groups | Modulation of antioxidant and receptor binding activities | nih.gov |

| Styryl Phenyl Ring | Introduction of electron-withdrawing or donating groups | Alteration of electronic properties and interaction with biological targets | researchgate.net |

| Carbamic Acid Methyl Ester | Variation of the ester alkyl group | Modification of solubility, metabolic stability, and binding affinity | nih.gov |

| Carbamic Acid Methyl Ester | Replacement with other functional groups (e.g., amides, hydrazides) | Alteration of hydrogen bonding capacity and overall pharmacological profile | researchgate.netnih.gov |

Material Science and Polymer Chemistry Applications

The styryl moiety in this compound makes it a valuable component in polymer chemistry, particularly in the modification of existing resins and the development of new bio-based polymers.

Modification of Alkyd Resins

Alkyd resins, which are polyesters modified with fatty acids, are widely used in the paint and coatings industry. A common strategy to enhance their properties is through styrenation, a process that involves the copolymerization of styrene (B11656) with the alkyd resin. This modification leads to faster drying times, improved water and chemical resistance, and enhanced hardness. Given that this compound is a derivative of styrene, it can be inferred that it could be used in a similar capacity to impart specific functionalities to alkyd resins.

The incorporation of this compound into the alkyd resin backbone would proceed via the free radical polymerization of the vinyl group on the styryl moiety. The presence of the carbamic acid methyl ester group could introduce additional properties to the modified resin, such as improved adhesion due to potential hydrogen bonding interactions, and altered solubility characteristics. The fundamental process would involve reacting the this compound with the unsaturated fatty acid chains of the alkyd resin in the presence of a radical initiator.

Table 2: Effects of Styrenation on Alkyd Resin Properties

| Property | Effect of Styrenation |

| Drying Time | Decreased (Faster Drying) |

| Hardness | Increased |

| Water Resistance | Improved |

| Chemical Resistance | Improved |

| Gloss | Maintained or Improved |

| Flexibility | May be slightly reduced |

Bio-resin Production and Enhancement

The drive towards sustainable materials has spurred research into bio-based resins. Cinnamic acid and its derivatives, which can be sourced from plants, have emerged as promising building blocks for the synthesis of bio-based polymers, including epoxy resins. rsc.orgresearchgate.netresearchgate.netrsc.org For example, p-hydroxycinnamic acid has been used to synthesize bio-based epoxy resins with high mechanical properties and flame retardancy. researchgate.net

This compound, if derived from bio-based cinnamic acid, could serve as a valuable monomer or co-monomer in the production of bio-resins. The styryl group provides a site for polymerization, while the carbamate (B1207046) functionality could enhance properties such as adhesion and thermal stability. The incorporation of such a functionalized, bio-derived monomer could lead to the development of novel bio-resins with tailored properties for a range of applications.

Table 3: Examples of Bio-Based Monomers for Resin Production

| Bio-Based Monomer | Source | Resulting Polymer/Resin | Reference |

| Cinnamic Acid | Plants (e.g., cinnamon bark) | Epoxy Resins, Polyesters | rsc.orgrsc.org |

| p-Hydroxycinnamic Acid | Plants | Epoxy Resins | researchgate.net |

| Ferulic Acid | Plants (e.g., rice bran) | Polyesters, Polyamides | researchgate.net |

| Vanillin | Lignin | Epoxy Resins | researchgate.net |

Analytical Chemistry Method Development and Refinement

The accurate quantification and characterization of this compound are crucial for its application in research and potential industrial processes. The development and refinement of analytical methods, primarily chromatography-based techniques, are therefore of significant importance.

The analysis of carbamate derivatives, including methyl carbamates, is often challenging due to their potential thermal lability. scispec.co.thoup.com Therefore, High-Performance Liquid Chromatography (HPLC) is frequently the method of choice. For this compound, a reverse-phase HPLC method would be suitable, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a UV detector for quantification, as styryl compounds typically exhibit strong UV absorbance. researchgate.netakjournals.com

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be a powerful tool for the analysis of this compound, particularly for identification and structural elucidation. oup.comnih.govtaylorfrancis.comoup.com To overcome the issue of thermal degradation, derivatization techniques can be employed. scispec.co.th For instance, flash methylation in the injection port can be used to create more thermally stable derivatives. scispec.co.th The mass spectrum would provide a unique fragmentation pattern, allowing for definitive identification.

Table 4: Typical Analytical Conditions for Compounds Related to this compound

| Analytical Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water | UV-Vis | Quantification of styryl compounds | researchgate.netakjournals.com |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water with acid modifier | UV-Vis, MS | Analysis of carbamate pesticides | nih.gov |

| GC-MS | Capillary column (e.g., BPX-50) | Helium | Mass Spectrometry (EI) | Identification of carbamate derivatives | scispec.co.th |

| GC-MS | Capillary column | Helium | Mass Spectrometry | Analysis of thermally labile carbamates after derivatization | oup.comnih.gov |

Future Directions and Emerging Research Avenues for Styrylcarbamic Acid Methyl Ester

Exploration of Novel and Stereoselective Synthetic Pathways

The development of efficient and stereoselective methods for the synthesis of styrylcarbamic acid methyl ester is a primary area of future research. Current synthetic routes can often be multi-step and may lack precise control over the geometry of the styrenyl double bond (E/Z isomerism), which is crucial for dictating the molecule's properties and biological activity. Future efforts will likely focus on catalytic, atom-economical reactions that can establish the desired stereochemistry in a single step.

One promising approach is the stereoselective synthesis of a styrenyl amine precursor, followed by carbamoylation. For instance, the hydroamination of phenylacetylene (B144264) or the stereospecific cross-coupling of a vinyl halide with an amine could yield the E or Z styrenyl amine with high fidelity. organic-chemistry.orgnsf.gov Copper-catalyzed coupling of vinyl iodides with formamide, for example, has been shown to proceed with minimal isomerization, providing a route to stereodefined vinyl formamides which can be further elaborated. nsf.gov

Future research could focus on optimizing catalysts for these transformations to improve yields and stereoselectivity under milder conditions. The development of one-pot procedures that combine multiple synthetic steps would also enhance the efficiency and accessibility of these compounds. orgsyn.org

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Key Precursor | Key Transformation | Stereochemical Control | Potential Advantages | References |

| Hydroamination/Carbamoylation | Phenylacetylene | Catalytic hydroamination | Dependent on catalyst and conditions | Atom economical | organic-chemistry.orgnsf.gov |

| Cross-Coupling/Carbamoylation | (E/Z)-Vinyl Halide | Copper or Palladium-catalyzed amination | High retention of stereochemistry | Modular, good functional group tolerance | nsf.govorganic-chemistry.org |

| Curtius Rearrangement | Cinnamic Acid | Thermal decomposition of acyl azide | Complete retention of configuration | Access from readily available acids | nih.govwikipedia.orgnrochemistry.comnih.govrsc.org |

Advanced Mechanistic Elucidation through In Situ and Operando Techniques

A detailed molecular-level understanding of the formation and reactivity of this compound is essential for optimizing its synthesis and predicting its behavior. Future research will increasingly rely on advanced spectroscopic techniques that can monitor reactions in real-time. In situ and operando spectroscopy, where data is collected under actual reaction conditions, are particularly powerful for this purpose.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and in situ nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on the kinetics and mechanism of carbamate (B1207046) formation. nih.gov For example, in situ IR can track the disappearance of reactant vibrational bands (e.g., amine N-H) and the appearance of product bands (e.g., carbamate C=O), allowing for the identification of transient intermediates and the determination of reaction rates. nih.gov Similarly, kinetic and equilibrium measurements for carbamate formation have been successfully performed using ¹H NMR. acs.org These methods could be applied to study the reaction of a styrenyl amine with a methylating agent, providing precise rate constants and activation parameters.

Positional isotope exchange studies, often analyzed by NMR, can also be employed to probe reaction intermediates. orgsyn.org By using isotopically labeled reactants, it is possible to track the fate of specific atoms throughout the reaction, confirming or refuting proposed mechanistic pathways, such as the involvement of intermediates like carboxyphosphate (B1215591) in certain carbamate syntheses. orgsyn.org The application of these sophisticated analytical methods will move beyond static pictures of reaction endpoints to a dynamic understanding of the entire reaction landscape.

Rational Design of this compound Derivatives for Specific Research Applications

The carbamate functional group is a key structural motif in a vast number of approved drugs and biologically active compounds. acs.orgrsc.org Its ability to act as a stable amide or ester bioisostere, participate in hydrogen bonding, and improve pharmacokinetic properties makes it an attractive moiety for medicinal chemistry. acs.orgrsc.org Future research will focus on the rational design of this compound derivatives to target specific biological processes or to create novel materials.

In drug design, the styryl and carbamate portions of the molecule can be systematically modified to optimize interactions with biological targets. The carbamate group can enhance cell membrane permeability and is often used in the design of prodrugs, where the carbamate is cleaved in vivo to release the active therapeutic agent. rsc.org For example, derivatives could be designed as pseudo-irreversible inhibitors for enzymes like cholinesterases, which are relevant in diseases such as Alzheimer's. nsf.gov

The design process involves creating a library of derivatives with varied substituents on the phenyl ring and the carbamate nitrogen. These derivatives can then be screened for desired activities, such as antifungal, antioxidant, or anticancer properties. rsc.orgrsc.org The unique combination of a rigid styrenyl group and a flexible carbamate linker provides a versatile scaffold for exploring chemical space and developing compounds with tailored biological or material properties.

Table 2: Potential Applications Driving Derivative Design

| Application Area | Design Strategy | Target Properties | Relevant Compound Classes | References |

| Medicinal Chemistry | Prodrug design, bioisosteric replacement | Improved stability, enhanced permeability, target-specific binding | Enzyme inhibitors, receptor modulators | nsf.govacs.orgrsc.org |

| Agrochemicals | Optimization of biological activity | Pesticidal, fungicidal, herbicidal activity | N-Aryl carbamates | acs.orgrsc.org |

| Materials Science | Polymer functionalization, self-assembling molecules | Tunable electronic properties, defined nanostructures | Conjugated polymers, liquid crystals | N/A |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of molecules like this compound. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. researchgate.netorganic-chemistry.orgnih.gov

Reaction Optimization: Machine learning models can accelerate the optimization of reaction conditions. mdpi.comnih.gov Instead of a laborious one-variable-at-a-time approach, ML algorithms can explore a multi-dimensional reaction space (including temperature, solvent, catalyst, and concentration) to quickly identify the optimal conditions for yield and selectivity. This is particularly valuable for complex, stereoselective reactions like those needed to synthesize specific isomers of this compound. nih.gov

De Novo Design and Property Prediction: AI can be used to design new derivatives of this compound with desired properties. By training models on known structure-activity relationships, it is possible to generate novel molecular structures that are predicted to have high biological activity or specific material characteristics. acs.org This in silico screening process can prioritize the most promising candidates for synthesis, saving considerable time and resources. The integration of these AI/ML approaches will create a closed loop of design, synthesis, and testing, dramatically accelerating the pace of discovery in this and other areas of chemical research. youtube.com

Q & A

Q. What are the optimal synthesis conditions for styrylcarbamic acid methyl ester, and how do temperature and reaction time influence yield?

- Methodological Answer : Synthesis optimization requires kinetic modeling to assess temperature and time dependencies. For example, experimental data for similar methyl esters (e.g., 2-aryl-5-pyrrolecarboxylic acid methyl ester) show that at 105°C , yields stabilize after 4–6 hours , with deviations between experimental and calculated values narrowing as reaction time increases . A temperature gradient study (e.g., 105°C vs. 115°C) reveals that higher temperatures accelerate reaction rates but may reduce selectivity due to side reactions. Researchers should use Arrhenius-based kinetic models to predict optimal conditions and validate via HPLC or GC-MS.

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm ester carbonyl (170–175 ppm) and styryl aromatic protons (6.5–7.5 ppm).

- GC-MS : Use polar columns (e.g., cyanosilicone) to separate isomers and detect fragmentation patterns, referencing PubChem’s IUPAC data for validation .

- FT-IR : Identify carbamate N-H stretches (~3350 cm) and ester C=O (~1740 cm) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational yield predictions be resolved in this compound synthesis?

- Methodological Answer : Discrepancies often arise from unaccounted side reactions or model oversimplification. For instance, at 115°C , experimental yields for similar compounds deviate from calculated values by 3–7% due to thermal decomposition . To address this:

- Step 1 : Conduct time-resolved sampling to track intermediate formation.

- Step 2 : Refine kinetic models using Bayesian parameter estimation to incorporate side-reaction pathways.

- Step 3 : Validate with high-resolution mass spectrometry (HRMS) to detect trace byproducts.

Q. What methodological challenges arise in analyzing transesterification byproducts during this compound synthesis?

- Methodological Answer : Transesterification byproducts (e.g., ethyl esters) complicate purification. Key strategies include:

- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70:30 to 95:5) for separation .

- Derivatization : Convert free acids to methyl esters via BF-methanol, followed by GC analysis with FAME standards .

- Data Validation : Cross-reference retention times with Wiley/NIST libraries (match quality >85%) to confirm peak identities .

Data Contradiction Analysis

Q. How should conflicting data on thermal stability of this compound be interpreted?

- Methodological Answer : Contradictions may stem from differing experimental setups. For example:

- Case 1 : Degradation observed at 115°C in open systems (oxidative pathways) vs. inert atmospheres .

- Case 2 : Variability in purity assays (e.g., GC vs. titrimetry).

- Resolution : Replicate studies under controlled conditions (e.g., nitrogen purge) and standardize analytical protocols (e.g., GC-FID with internal standards) .

Experimental Design Considerations

Q. What statistical approaches are recommended for designing robust synthesis experiments?

- Methodological Answer : Use factorial design (e.g., 2 factorial) to evaluate interactions between variables (temperature, catalyst loading). For example:

- Factors : Temperature (105–115°C), time (3–6 hours).

- Response Surface Methodology (RSM) : Optimize yield and selectivity via central composite design .

- Data Analysis : Apply ANOVA to identify significant factors () and Tukey’s HSD for post-hoc comparisons .

Key Guidelines

- Advanced Instrumentation : Prioritize HRMS, 2D-NMR (HSQC, HMBC), and DFT calculations for mechanistic studies.

- Ethical Reproducibility : Document protocols using platforms like COSMOS-E for systematic reviews and meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products